Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate

Description

Chemical Identity and Structure

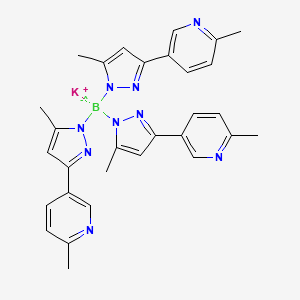

Potassium hydrotris(3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate (CAS: 184032-07-3) is a potassium salt of a hydrotris(pyrazolyl)borate ligand. Its molecular formula is C₃₀H₃₁BKN₉, with a molecular weight of 567.54 g/mol . The ligand features three pyrazole rings substituted at the 3-position with a 6-methyl-3-pyridyl group and at the 5-position with a methyl group (Figure 1). This structure classifies it as a scorpionate ligand, widely used in coordination chemistry for stabilizing transition metal complexes .

Properties

InChI |

InChI=1S/C30H30BN9.K/c1-19-7-10-25(16-32-19)28-13-22(4)38(35-28)31(39-23(5)14-29(36-39)26-11-8-20(2)33-17-26)40-24(6)15-30(37-40)27-12-9-21(3)34-18-27;/h7-18H,1-6H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKYRIDZCDTYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C(=CC(=N1)C2=CN=C(C=C2)C)C)(N3C(=CC(=N3)C4=CN=C(C=C4)C)C)N5C(=CC(=N5)C6=CN=C(C=C6)C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30BKN9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate typically involves the reaction of potassium borohydride with 3-(6-methyl-3-pyridyl)-5-methylpyrazole in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

KBH4+3(3-(6-methyl-3-pyridyl)-5-methylpyrazole)→K[HB(3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)]3

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The ligand can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic substituents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to study the properties and behaviors of metal complexes.

Biology: The compound can be used in biochemical assays to investigate enzyme activities and interactions.

Medicine: Research into its potential therapeutic applications, such as drug delivery systems, is ongoing.

Industry: It is utilized in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism by which potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate exerts its effects involves coordination with metal ions. The borate ligand forms stable complexes with various metals, influencing their reactivity and stability. The molecular targets and pathways involved depend on the specific metal ion and the context of the application.

Comparison with Similar Compounds

Physical Properties

- Appearance : White powder .

- Melting Point : 198°C .

- Solubility : Soluble in polar aprotic solvents like DMF and THF .

Synthesis

The compound is synthesized via Trofimenko’s method, involving the reaction of potassium hydroxide with a borate precursor and substituted pyrazoles (e.g., 3-(6-methyl-3-pyridyl)-5-methylpyrazole) under controlled conditions .

Structural and Functional Analogues

Table 1: Key Structural and Physical Comparisons

Key Differences and Implications

Electronic and Steric Effects

Target Compound vs. K[Tpᴹᵉ²] :

The 6-methyl-3-pyridyl substituent introduces π-conjugation and hydrogen-bonding capability via the pyridyl nitrogen, enhancing metal-ligand electron transfer compared to the purely alkyl-substituted K[Tpᴹᵉ²] . The lower melting point (198°C vs. 298–300°C) reflects reduced crystallinity due to bulkier substituents .Target Compound vs. K[Tpᴾʰ,ᴹᵉ] :

Replacing phenyl (K[Tpᴾʰ,ᴹᵉ]) with pyridyl groups increases polarity and solubility in aqueous-organic mixtures , advantageous for biological or environmental applications .Target Compound vs. K[Tp^(t-Bu,i-Pr)] :

The tert-butyl/isopropyl substituents in K[Tp^(t-Bu,i-Pr)] create steric bulk , limiting metal coordination geometries. In contrast, the target compound’s pyridyl groups allow for flexible binding modes , including η² or η³ coordination .

Catalytic and Coordination Behavior

Metal Complex Stability :

The pyridyl groups in the target compound enable secondary interactions (e.g., π-π stacking, hydrogen bonding) in metal complexes, improving stability in catalytic cycles compared to K[Tpᴹᵉ²] .Applications in Catalysis :

While K[Tpᴹᵉ²] is widely used in enzyme mimicry (e.g., superoxide dismutase models), the target compound’s pyridyl substituents make it suitable for asymmetric catalysis and photocatalysis due to enhanced electronic modulation .

Research Findings

Coordination Chemistry :

The target compound forms stable complexes with Cu(II) and Cd(II) , exhibiting distorted octahedral geometries. The pyridyl groups participate in intramolecular hydrogen bonding , stabilizing the coordination sphere .- Comparative Reactivity: In Suzuki-Miyaura coupling, the target compound’s Pd complexes show higher turnover numbers than K[Tpᴹᵉ²]-based catalysts, attributed to pyridyl-assisted substrate activation .

Biological Activity

Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate, often abbreviated as KTp, is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and case studies that highlight its anticancer properties.

- Molecular Formula : C30H31BKN9

- Molecular Weight : 567.54 g/mol

- CAS Number : 184032-07-3

KTp is characterized by the presence of a boron atom coordinated to three pyrazolyl groups and a potassium ion. This structure contributes to its unique chemical behavior and biological activities.

Synthesis and Characterization

The synthesis of KTp typically involves the reaction between potassium borohydride and 3-(6-methyl-3-pyridyl)-5-methylpyrazole. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Anticancer Properties

Research indicates that KTp exhibits significant anticancer activity across various cancer cell lines. The following table summarizes key findings from studies investigating the cytotoxic effects of KTp:

These studies demonstrate that KTp's effectiveness varies among different cancer types, with notable potency against ovarian and breast cancer cells.

The mechanisms underlying the anticancer activity of KTp include:

- DNA Intercalation : Studies have shown that KTp can intercalate into DNA, disrupting replication and transcription processes. This was confirmed through UV-visible absorption and viscosity studies .

- Induction of Apoptosis : KTp has been observed to induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .

- Metal Complexation : The ability of KTp to form complexes with transition metals enhances its cytotoxic profile, potentially improving solubility and membrane permeability .

In Vivo Studies

In vivo experiments have further validated the anticancer potential of KTp. For instance, Gandin et al. reported enhanced tumor suppression in murine models treated with KTp compared to control groups . The study highlighted significant reductions in tumor volume and improved survival rates.

Comparative Studies

A comparative analysis was conducted between KTp and other similar borate complexes, revealing that KTp exhibited superior cytotoxicity against certain cancer cell lines while maintaining lower toxicity in normal cells . This selectivity is crucial for developing safer therapeutic agents.

Q & A

Q. What are the key steps in synthesizing Potassium hydrotris(3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate, and how can purity be ensured?

The synthesis typically follows Trofimenko’s procedure, involving the reaction of 3-(6-methyl-3-pyridyl)-5-methylpyrazole with potassium borohydride under controlled anhydrous conditions. Optimized protocols include melt reactions at elevated temperatures (~200°C) to ensure complete ligand coordination to the boron center. Purification involves recrystallization from polar aprotic solvents like DMF or THF, followed by vacuum drying. Purity is verified via elemental analysis, NMR spectroscopy (to confirm ligand ratios), and X-ray crystallography for structural validation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Essential techniques include:

- X-ray crystallography : Resolves the coordination geometry and confirms the tris(pyrazolyl)borate scaffold .

- NMR spectroscopy : H and B NMR identify ligand environments and boron hybridization (e.g., B chemical shifts near 10–15 ppm indicate tetrahedral boron) .

- IR spectroscopy : Pyrazolyl ring vibrations (~1500–1600 cm) and B–H stretches (~2400–2500 cm) confirm ligand bonding .

- Melting point analysis : Consistency with literature values (e.g., 198°C) ensures phase purity .

Q. What are the primary applications of this compound in coordination chemistry?

It serves as a scorpionate ligand, forming stable complexes with transition metals (e.g., Cu, Cd, Zn) for catalytic or structural studies. The pyridyl and pyrazolyl groups enhance π-backbonding and steric tuning, making it suitable for modeling enzyme active sites or designing catalysts for oxygen atom transfer (OAT) reactions .

Advanced Research Questions

Q. How do steric and electronic properties of the ligand influence reactivity in metal-catalyzed reactions?

The 6-methyl-3-pyridyl substituents introduce steric bulk, which modulates metal coordination geometry and substrate access. For example, in OAT reactions with Mo(VI) complexes, bulky ligands slow phosphoryl intermediate formation (steric control) but accelerate solvolysis via electronic effects (e.g., electron-withdrawing pyridyl groups polarize metal-oxo bonds) . Comparative studies with less hindered analogs (e.g., hydrotris(3,5-dimethylpyrazolyl)borate) reveal rate differences of 2–3 orders of magnitude .

Q. How can contradictory data on physical properties (e.g., melting points) across studies be resolved?

Discrepancies in melting points (e.g., 198°C vs. 283–285°C for thallium analogs) often arise from polymorphic forms or hydration states. Researchers should:

Q. What methodologies are effective in studying the compound’s role in biomimetic systems?

To mimic non-heme iron enzymes:

- Prepare Fe(II) complexes and characterize their O activation using EPR and Mössbauer spectroscopy.

- Track alkylperoxoiron(III) intermediate formation via low-temperature UV-vis spectrophotometry.

- Compare reactivity with ligands of varying hindrance (e.g., tert-butyl vs. isopropyl substituents) to assess steric effects .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.